R-1-Methanesulfonate-1,3-Butanediol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-1-Methanesulfonate-1,3-Butanediol typically involves the stereo-specific microbial oxido-reduction of 1,3-butanediol . This process can be optimized through the regulation of oxygen transfer coefficients and pH levels in a bioreactor system . The reaction conditions include maintaining an overall oxygen transfer coefficient of 82.3 h⁻¹ and a pH of 5.5 .
Industrial Production Methods: Industrial production of this compound is achieved through biocatalytic processes using engineered Escherichia coli strains . These strains are capable of producing the compound from glucose with high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: R-1-Methanesulfonate-1,3-Butanediol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: The compound can be reduced using microbial stereo-selective reduction.
Substitution: Methanesulfonate groups can be substituted under specific conditions to yield different products.
Major Products: The major products formed from these reactions include various optically active compounds such as azetidinone derivatives, which are precursors to beta-lactam antibiotics .
Scientific Research Applications
R-1-Methanesulfonate-1,3-Butanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of R-1-Methanesulfonate-1,3-Butanediol involves its role as a chiral synthon in various biochemical pathways . The compound interacts with specific enzymes and receptors, facilitating the synthesis of optically active products . The molecular targets include dehydrogenases and other enzymes involved in microbial oxido-reduction processes .
Comparison with Similar Compounds
1,3-Butanediol: A racemic mixture used in industrial applications.
4-Hydroxybutanone: Another chiral compound used in the synthesis of optically active products.
Isopentyldiol: Widely used in the chemical and cosmetic industries.
Uniqueness: R-1-Methanesulfonate-1,3-Butanediol is unique due to its high optical purity and specific applications in the synthesis of beta-lactam antibiotics . Its production through biocatalytic processes also highlights its environmental and economic advantages .
Properties
IUPAC Name |
3-hydroxybutyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4S/c1-5(6)3-4-9-10(2,7)8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFGVVVKNPIOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOS(=O)(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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